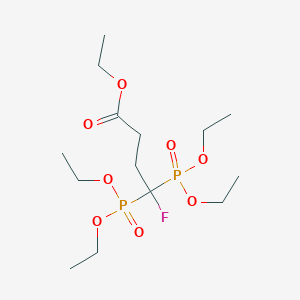
Ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate is an organophosphorus compound characterized by the presence of both fluorine and phosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate typically involves the reaction of ethyl 4-fluorobutanoate with diethyl phosphite under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent oxidation. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite attacks the carbon atom bearing the fluorine substituent, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonate esters.
Applications De Recherche Scientifique
Ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism by which Ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate exerts its effects involves the interaction of its phosphonate groups with target molecules. The compound can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the fluorine atom.
Ethyl 2-benzoyl-4,4-bis(diethoxyphosphoryl)butanoate: Contains a benzoyl group instead of a fluorine atom.
4,4’-Bis(diethylphosphonatemethyl)stilbene: Contains a stilbene backbone instead of a butanoate.
Uniqueness
Ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate is unique due to the presence of both fluorine and phosphonate groups, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its non-fluorinated counterparts.
Propriétés
IUPAC Name |
ethyl 4,4-bis(diethoxyphosphoryl)-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29FO8P2/c1-6-19-13(16)11-12-14(15,24(17,20-7-2)21-8-3)25(18,22-9-4)23-10-5/h6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGGDJLHUVLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29FO8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














